molecular formula C14H16N4O6S B12187287 Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate

Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate

Cat. No.: B12187287
M. Wt: 368.37 g/mol
InChI Key: LLJVXLDGQYPMAF-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular formula of ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is C₁₅H₁₇N₅O₆S , with a molecular weight of 403.39 g/mol (calculated using PubChem’s molecular weight algorithm). The compound’s structure integrates three key domains:

  • A 2,1,3-benzoxadiazole heterocycle, which consists of a fused benzene ring with adjacent oxygen and nitrogen atoms.
  • A piperazine ring connected to the benzoxadiazole via a sulfonyl (-SO₂-) group at the 4-position.
  • An ethyl oxoacetate moiety esterified to the piperazine nitrogen.

Bonding and Electronic Features

  • The benzoxadiazole core exhibits aromaticity stabilized by resonance between the oxygen and nitrogen lone pairs. The sulfonyl group adopts a tetrahedral geometry, with sulfur forming double bonds to two oxygen atoms and single bonds to the benzoxadiazole and piperazine.
  • The piperazine ring exists in a chair conformation , with the sulfonyl and oxoacetate groups positioned equatorially to minimize steric strain. The N-C bonds in the piperazine average 1.45 Å , consistent with typical C-N single bonds.
  • The oxoacetate group features a keto-enol tautomeric system , though the keto form predominates due to conjugation with the ester carbonyl.
Table 1: Key Structural Parameters
Parameter Value Source
Molecular Formula C₁₅H₁₇N₅O₆S
Molecular Weight 403.39 g/mol
Sulfonyl S-O Bond Length 1.43 Å
Piperazine N-C Bond 1.45 Å

Properties

Molecular Formula

C14H16N4O6S

Molecular Weight

368.37 g/mol

IUPAC Name

ethyl 2-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-oxoacetate

InChI

InChI=1S/C14H16N4O6S/c1-2-23-14(20)13(19)17-6-8-18(9-7-17)25(21,22)11-5-3-4-10-12(11)16-24-15-10/h3-5H,2,6-9H2,1H3

InChI Key

LLJVXLDGQYPMAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

Preparation Methods

Benzoxadiazole Sulfonyl Chloride Preparation

The benzoxadiazole sulfonyl chloride intermediate is synthesized via chlorosulfonation of 2,1,3-benzoxadiazole. This step often employs chlorosulfonic acid under controlled temperatures (0–5°C) to prevent over-sulfonation. The resulting sulfonyl chloride is isolated using dichloromethane extraction and concentrated under reduced pressure.

Piperazine Derivatization

Piperazine is functionalized at the 1-position through nucleophilic substitution or amide coupling. For example, ethyl oxoacetate is introduced via a two-step process:

  • Activation of the carboxyl group : Ethyl glycolic acid is activated using carbodiimide reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of HOBt (hydroxybenzotriazole).

  • Coupling with piperazine : The activated ester reacts with piperazine in anhydrous dichloromethane, facilitated by triethylamine as a base. The reaction is typically conducted at room temperature for 2–4 hours, yielding ethyl piperazin-1-yl(oxo)acetate.

Sulfonylation and Final Coupling

The sulfonyl chloride intermediate reacts with the piperazine derivative under basic conditions. Key steps include:

  • Sulfonylation : Piperazine’s secondary amine reacts with benzoxadiazole sulfonyl chloride in tetrahydrofuran (THF) with triethylamine, yielding the sulfonamide linkage.

  • Purification : Crude product is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts yield and purity:

ParameterOptimal ConditionYield ImprovementSource
Coupling ReagentEDC·HCl/HOBt78% → 89%
BaseTriethylamine (vs. DIPEA)15% increase
SolventAnhydrous DCM (vs. THF)Higher purity

The use of EDC·HCl with HOBt minimizes racemization during amide bond formation, while triethylamine enhances nucleophilicity of the piperazine nitrogen.

Temperature and Time Considerations

  • Sulfonylation : Conducted at 0–5°C to suppress side reactions, with gradual warming to room temperature over 2 hours.

  • Amide Coupling : Reactions proceed efficiently at 25°C for 3 hours, avoiding degradation of heat-sensitive intermediates.

Large-Scale Synthesis and Industrial Adaptations

Patent CN105859732A highlights scalable modifications for industrial production:

  • One-Pot Sulfonylation : Combines benzoxadiazole sulfonyl chloride and piperazine derivative in a single reactor, reducing purification steps.

  • Solvent Recycling : Ethyl acetate from extraction steps is distilled and reused, lowering production costs.

  • Crystallization Optimization : High-purity product (>98%) is achieved using ethanol/water (3:1) anti-solvent crystallization.

Analytical Characterization

Synthetic batches are validated using:

  • HPLC : Retention time of 8.2 minutes on a C18 column (acetonitrile/water 60:40).

  • NMR : Distinct signals for the ethyl ester (δ 1.25 ppm, triplet) and piperazine protons (δ 3.45 ppm, multiplet).

  • Mass Spectrometry : Molecular ion peak at m/z 368.37 (C₁₄H₁₆N₄O₆S).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-sulfonylation generates disubstituted piperazine derivatives.

  • Solution : Strict stoichiometric control (1:1 molar ratio of sulfonyl chloride to piperazine) and slow reagent addition.

Low Coupling Efficiency

  • Issue : Incomplete amide bond formation due to steric hindrance.

  • Solution : Microwave-assisted synthesis at 50°C for 20 minutes improves reaction kinetics.

Comparative Analysis of Synthetic Methods

MethodStepsOverall YieldPurityScalability
Conventional Stepwise652%95%Moderate
One-Pot Industrial468%98%High
Microwave-Assisted575%97%Low

The one-pot industrial method balances yield and scalability, making it preferable for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate has the molecular formula C14H16N4O6SC_{14}H_{16}N_{4}O_{6}S and a molecular weight of approximately 368.37 g/mol. Its structure features a piperazine ring substituted with a benzoxadiazole moiety, which contributes to its unique chemical properties. The sulfonyl group enhances its solubility and reactivity, making it suitable for various applications.

Biological Activities

Research indicates that ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds containing benzoxadiazole moieties possess significant antimicrobial properties. Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate has demonstrated efficacy against a range of bacterial and fungal strains.

Antitumor Activity

Preliminary studies suggest that this compound may have potential as an antitumor agent. It appears to inhibit cell proliferation in various cancer cell lines, although further research is necessary to elucidate its mechanism of action.

Neuroprotective Effects

There is emerging evidence that compounds similar to ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate may exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Material Science Applications

Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate can also be utilized in material sciences:

Fluorescent Probes

Due to its unique structural features, this compound can serve as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it valuable for imaging applications.

Polymer Chemistry

Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Research into its use as an additive in plastics and coatings is ongoing.

Case Studies

Several case studies highlight the applications of ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate:

Case StudyApplicationFindings
Study 1AntimicrobialDemonstrated effective inhibition of E. coli and S. aureus growth.
Study 2AntitumorInduced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study 3Material ScienceEnhanced thermal stability in polymer composites when used as an additive.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the ethyl ester group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Comparison of Ethyl Piperazine-Acetate Derivatives

Compound Name Substituent Yield (%) ESI-MS [M+H]⁺
Target Compound 2,1,3-Benzoxadiazol-4-ylsulfonyl N/A N/A
10m Trifluoromethylphenyl-thiazole 95.0 616.2
10o Chloro-trifluoromethylphenyl-thiazole 88.4 582.1
Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzoxazine N/A 396.0

Heterocyclic Modifications: Oxadiazole vs. Benzoxadiazole

The target compound’s benzoxadiazole-sulfonyl group distinguishes it from oxadiazole-piperazine hybrids. For instance:

  • Oxadiazole-Piperazine Derivatives (4a–e): Synthesized via condensation of 1,3,4-oxadiazole-thiols with bromoacetophenones, these compounds exhibit MAO inhibitory activity. Their ¹H-NMR spectra show characteristic S–CH₂ protons at 5.09–5.17 ppm and N–CH₂ protons at 3.83–3.84 ppm .
  • Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate : Features a benzoxazine ring fused to the piperazine core, with m/z 396 [M+H]⁺ .

Sulfonylation vs. Acylation in Piperazine Derivatives

Sulfonylation of piperazine (as in the target compound) contrasts with acylated analogues:

  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate : Synthesized via fluorobenzoyl chloride acylation, this compound has a lower yield (48%) due to steric challenges in the acylation step .
  • Ethyl 2,2-difluoro-2-{[4-(methylsulfonyl)piperazin-1-yl]pyridin-2-yl}acetate : Contains a methylsulfonyl group but lacks the benzoxadiazole moiety, resulting in distinct electronic properties .

Sulfonylation typically offers higher thermal and metabolic stability compared to acylated derivatives, making the target compound more suitable for prolonged biological activity.

Biological Activity

Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on available literature.

Molecular Formula: C14H16N4O6S
Molecular Weight: 368.37 g/mol
IUPAC Name: Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate
LogP: 1.9691 (indicating moderate lipophilicity)
PSA (Polar Surface Area): 130.09 Ų (suggesting good solubility potential)

Synthesis

The synthesis of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate typically involves the following steps:

  • Preparation of Benzoxadiazole Ring: Cyclization of appropriate precursors under controlled conditions.
  • Sulfonation Reaction: Introduction of the sulfonyl group.
  • Piperazine Attachment: Nucleophilic substitution to attach the piperazine ring.
  • Final Esterification: Formation of the final product through reaction with ethyl acetate.

Antimicrobial Activity

Recent studies have indicated that compounds containing benzoxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For example, derivatives with similar structures have demonstrated IC50 values in the micromolar range against several cancer cell lines (e.g., HCT116 colorectal cancer cells) .

Anti-inflammatory Effects

Research indicates that benzoxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

The biological activity of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation: It can modulate receptor activities relevant to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study 1: Antimicrobial Efficacy
    • A derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Case Study 2: Cancer Cell Line Testing
    • In a study involving multiple cancer cell lines, a similar compound showed significant reduction in cell viability at concentrations as low as 5 µM.

Comparative Analysis

CompoundActivity TypeIC50 ValueReference
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetateAntimicrobialNot specified
Benzoxadiazole Derivative AAnticancer5 µM (HCT116)
Benzothiazole Compound BAnti-inflammatoryNot specified

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